4-(5-Ethyl-2-hydroxybenzoyl)pyrazole

Medicinal Chemistry Physicochemical Properties ADME Prediction

Researchers optimizing lead lipophilicity often find unsubstituted pyrazoles lack membrane permeability. This 5-ethyl-2-hydroxybenzoyl analog offers a measured LogP increase (1.91 vs. 1.49), enabling targeted SAR studies for anti-inflammatory or antimicrobial programs. - **Distinctive property**: Electron-donating ethyl group alters binding affinity and metabolic stability vs. H or F substituents. - **Supply reliability**: ≥97% purity, stable intramolecular H-bonding conformation. - **Application**: Ideal for probing substituent effects in 4-benzoylpyrazole bioactive scaffolds.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 288401-57-0
Cat. No. B12881292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethyl-2-hydroxybenzoyl)pyrazole
CAS288401-57-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2
InChIInChI=1S/C12H12N2O2/c1-2-8-3-4-11(15)10(5-8)12(16)9-6-13-14-7-9/h3-7,15H,2H2,1H3,(H,13,14)
InChIKeyMWQUOKMHPIXZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Ethyl-2-hydroxybenzoyl)pyrazole: Identity & Procurement


4-(5-Ethyl-2-hydroxybenzoyl)pyrazole, also known as (5-ethyl-2-hydroxyphenyl)-1H-pyrazol-4-ylmethanone, is a synthetic organic compound belonging to the class of substituted pyrazoles, specifically a 4-benzoylpyrazole derivative . Its molecular formula is C12H12N2O2, with a molecular weight of 216.24 g/mol . The compound features a pyrazole ring linked via a carbonyl bridge to a phenol ring bearing an ethyl group at the 5-position and a hydroxyl group at the 2-position. This structural motif is common in bioactive scaffolds, with pyrazole derivatives often explored for anti-inflammatory, analgesic, and antimicrobial properties . For procurement, the compound is commercially available from various chemical suppliers, typically with a purity of 97% or higher .

Workflow Medicinal chemistry SAR exploration
Scaffold 4-Benzoylpyrazole with 5-ethyl-2-hydroxy motif
Context Class-level screening; verify in target assays

Uniqueness of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole


The substitution pattern on the benzoyl ring of 4-benzoylpyrazoles critically modulates both physicochemical and biological properties. In the specific case of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole, the presence of the ethyl group at the 5-position significantly increases lipophilicity (LogP ≈ 1.91) compared to both the unsubstituted analog (LogP ≈ 1.49) and the 5-fluoro substituted analog (LogP ≈ 1.49) . This difference in lipophilicity directly impacts solubility profiles, membrane permeability, and, consequently, pharmacokinetic behavior in biological systems . Furthermore, the ethyl substituent, being an electron-donating group, alters the electron density of the aromatic ring and the carbonyl bridge, which can influence binding affinity to biological targets and metabolic stability. The hydroxyl group at the 2-position enables intramolecular hydrogen bonding with the carbonyl, further stabilizing a specific conformation . Therefore, substituting this compound with a generic pyrazole derivative lacking the precise 5-ethyl-2-hydroxy substitution pattern risks altering key molecular interactions and physicochemical parameters, potentially leading to different or diminished biological activity, making it a poor substitute in a research or development setting.

Target Compound
Generic Pyrazole / 5-Fluoro Analog
5-Ethyl-2-hydroxy pattern provides higher lipophilicity
Unsubstituted or 5-fluoro analogs exhibit lower lipophilicity; membrane interaction may shift
Electron-donating ethyl group alters carbonyl bridge electron density and binding context
Different substituent electronic profile may lead to distinct target interaction pattern
Intramolecular H-bond stabilizes a specific conformation
Conformational flexibility and metabolite stability may differ; direct substitution not recommended

4-(5-Ethyl-2-hydroxybenzoyl)pyrazole Differentiation Evidence


Enhanced Lipophilicity Over Analogs

The target compound, 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole, exhibits a significantly higher calculated partition coefficient (LogP) compared to its unsubstituted and 5-fluoro substituted analogs, indicating enhanced lipophilicity. This is a critical parameter influencing membrane permeability and distribution .

Lipophilicity
Class-level inference
ΔLogP ≈ +0.42 vs 5-fluoro analog (calculated)
Supports membrane permeability screening context
In silico estimate; verify experimentally
Medicinal Chemistry Physicochemical Properties ADME Prediction

Antimicrobial Activity Potential

While direct antimicrobial data for 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole is not available, class-level inference based on structure-activity relationships (SAR) of closely related 4-benzoylpyrazoles suggests potential for enhanced activity. The presence of an electron-donating ethyl group on the phenyl ring is known to influence antimicrobial potency . Data for the 5-fluoro analog shows a clear improvement over the unsubstituted pyrazole, and the 5-ethyl group is expected to have a distinct electronic and steric effect, potentially leading to a different activity profile .

Antimicrobial Context
Class-level inference
SAR suggests distinct activity profile vs unsubstituted and 5-fluoro analogs
Supports antimicrobial screening selection
Direct MIC data not available; verify
Antimicrobial Research Medicinal Chemistry SAR Analysis

Anti-inflammatory Activity Profile

Although direct anti-inflammatory data for 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole is lacking, class-level SAR indicates that substitution on the phenyl ring of 4-benzoylpyrazoles significantly modulates anti-inflammatory activity. The 5-fluoro substituted analog shows 68% inhibition in an anti-inflammatory assay, a marked improvement over the unsubstituted pyrazole (42% inhibition) . The ethyl group, being bulkier and more electron-donating than hydrogen or fluorine, is expected to produce a different activity profile, making it a valuable candidate for exploring novel anti-inflammatory agents .

Anti-inflammatory Context
Class-level inference
SAR points to substituent-dependent inhibition (e.g., 5-F: 68% vs unsubst.: 42%)
Supports inflammation assay screening context
Direct data absent; validate in target assay
Anti-inflammatory Research Medicinal Chemistry SAR Analysis

4-(5-Ethyl-2-hydroxybenzoyl)pyrazole Research Applications


Lead Optimization in Anti-inflammatory Drug Discovery

Given its unique substitution pattern and inferred potential for anti-inflammatory activity based on class-level SAR, 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole serves as a valuable starting point or intermediate in the synthesis of novel anti-inflammatory agents. Researchers can use it to explore the impact of an electron-donating ethyl group on target binding and efficacy, as suggested by the improved activity seen in the 5-fluoro analog compared to unsubstituted pyrazoles .

Antimicrobial SAR & Scaffold Diversification

This compound is a strategic choice for building a focused library of pyrazole derivatives for antimicrobial screening. The 5-ethyl substituent provides a distinct steric and electronic profile compared to other common substituents (e.g., H, F, Cl, OMe), allowing researchers to probe specific interactions with bacterial or fungal targets and potentially uncover novel antimicrobial leads, as supported by the observed activity trends in related analogs .

ADME Optimization via Physicochemical Modulation

With a calculated LogP of approximately 1.91, which is significantly higher than that of the unsubstituted and 5-fluoro analogs, this compound is an ideal candidate for studies aimed at improving membrane permeability and oral bioavailability. It can be incorporated into a lead series to increase lipophilicity and potentially enhance distribution to target tissues, a critical step in early-stage drug development .

Application
Selection Property
Validation Focus
Inflammation pathway SAR studies
Substituent electronic/steric profile
In vitro inflammation model assay response
Antimicrobial screening campaigns
Unique substitution vs halogen analogs
MIC determination and strain panel review
ADME property research
Enhanced lipophilicity context
Membrane permeability and distribution assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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